
Methyl 2-formylquinoline-4-carboxylate
Descripción general
Descripción
“Methyl 2-formylquinoline-4-carboxylate” is a chemical compound with the molecular formula C12H9NO3 . It is a derivative of quinoline, a class of compounds that has been extensively studied due to their wide range of applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, has been reported in various studies . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a quinoline core, which is a heterocyclic aromatic compound containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, can undergo a variety of chemical reactions. These reactions can be used for the construction and functionalization of the quinoline scaffold .Aplicaciones Científicas De Investigación
Antioxidant and Antimicrobial Applications
Methyl 2-formylquinoline-4-carboxylate derivatives have been explored for their antioxidant and antimicrobial properties. For instance, N′-(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides, which are synthesized starting from compounds including methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate, demonstrated moderate superoxide scavenging activity. Certain compounds in this class also showed activity against gram-positive bacterial strains and fungi such as Aspergillus flavus, Aspergillus niger, and Fusarium oxysporum (Ahmad et al., 2012).
Neuroprotective and Antioxidant Effects
Synthesis of 4-arylquinoline-2-carboxylates has shown significant antioxidant activity, as indicated in studies using the ferric reducing ability of plasma (FRAP) assay. These compounds, specifically 1o and 1q, were able to react directly with hydrogen peroxide, suggesting a mechanism for their antioxidant effect. They also displayed neuroprotective properties against hydrogen peroxide-induced neurotoxicity in human neuroblastoma SH-SY5Y cells and showed potential as anti-Alzheimer's agents (Bharate et al., 2014).
Anticancer Activity
This compound derivatives have been synthesized and evaluated for their anticancer effects, particularly against the breast cancer MCF-7 cell line. Compounds such as 7b, 7c, 8a, 8b, and 8c showed significant anticancer activity compared to the reference compound Dox (Gaber et al., 2021).
Mass Spectrometric Applications
Studies involving mass spectrometry have utilized derivatives of this compound. For instance, the gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation has been explored. This research is significant for the characterization of related compounds or metabolic products in various fields, including clinical and forensic analysis (Thevis et al., 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-formylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-16-12(15)10-6-8(7-14)13-11-5-3-2-4-9(10)11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHVJOWSMSVILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



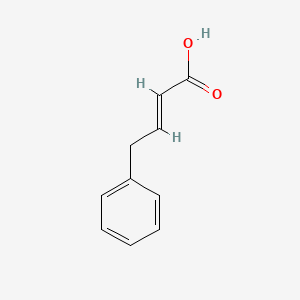



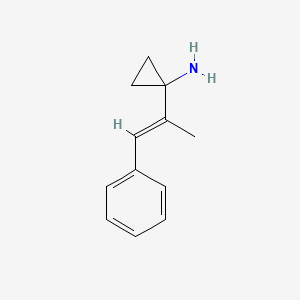

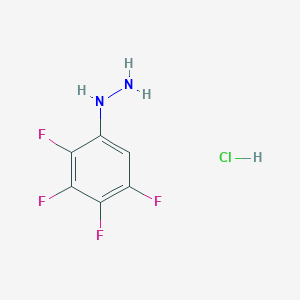

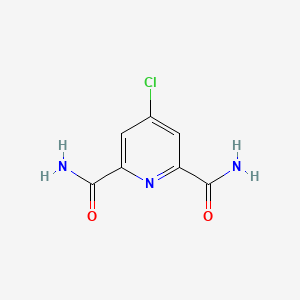
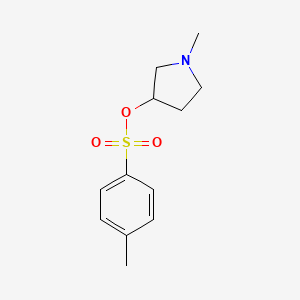
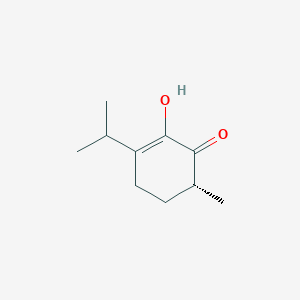
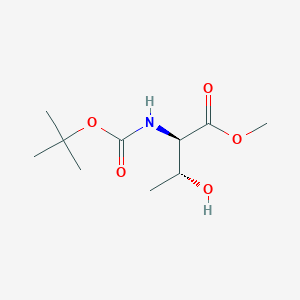

![7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B3274345.png)